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Introduction

Tungsten hexacarbonyl, W(CO)₆, and molybdenum hexacarbonyl, Mo(CO)₆, are pivotal Group

6 metal carbonyls widely employed as catalyst precursors in academic and industrial research.

As volatile, relatively air-stable, and colorless solids, they serve as convenient sources of zero-

valent tungsten and molybdenum.[1][2][3] Both compounds share an octahedral geometry, with

the central metal atom coordinated to six carbon monoxide (CO) ligands.[1][3] Their utility in

catalysis stems from the ability to controllably release CO ligands through thermal or

photochemical activation, generating coordinatively unsaturated and highly reactive metal

species that can initiate a wide array of chemical transformations.[4][5] This guide provides an

objective comparison of their performance, supported by experimental data, to assist

researchers in selecting the appropriate precursor for their specific application.

Physical and Chemical Properties
While structurally analogous, W(CO)₆ and Mo(CO)₆ exhibit key differences in their physical

properties and reactivity, which influence their handling and catalytic behavior. W(CO)₆

generally forms compounds that are kinetically more robust than their molybdenum

counterparts.[2][3]
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Property
W(CO)₆ (Tungsten
Hexacarbonyl)

Mo(CO)₆ (Molybdenum
Hexacarbonyl)

Molecular Formula C₆O₆W C₆H₆Mo

Molecular Weight 351.90 g/mol [3] 264.01 g/mol [1]

Appearance
Colorless to white crystalline

solid[2][3]
White, translucent crystals[1]

Melting Point ~170 °C (decomposes)[3]
150 °C (decomposes without

melting)[1][6]

Boiling Point Sublimes 156 °C[1]

Solubility
Sparingly soluble in non-polar

organic solvents.[2][3]

Slightly soluble in THF,

diglyme, acetonitrile; insoluble

in water.[1]

Stability Relatively air-stable solid.[2][3] Air-stable solid.[1]

Catalyst Activation and General Reaction Pathway
The catalytic activity of both W(CO)₆ and Mo(CO)₆ is predicated on the dissociation of one or

more CO ligands. This activation step generates a highly reactive, coordinatively unsaturated

metal-carbonyl intermediate, M(CO)ₓ (where x < 6), which can then coordinate with substrates

and enter the catalytic cycle. This process can be initiated either thermally or photochemically.
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Caption: General workflow for the activation of M(CO)₆ precursors.

Comparative Performance in Catalytic Reactions
The choice between W(CO)₆ and Mo(CO)₆ is highly dependent on the target reaction, as their

subtle electronic and steric differences lead to varied catalytic efficiencies and selectivities.

Alkyne Metathesis and Polymerization
Both precursors are used to generate catalysts for alkyne metathesis.[7][8]
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Mo(CO)₆: "Instant" catalysts for alkyne metathesis can be formed from Mo(CO)₆ and various

phenols.[7] For instance, activation with 4-chlorophenol or 2-fluorophenol has been shown to

increase yields in ring-closing alkyne metathesis (RCAM) and other metathesis reactions.[7]

W(CO)₆: This precursor is notably effective in the photoassisted polymerization of terminal

alkynes.[9][10] UV irradiation of W(CO)₆ in the presence of an alkyne initiates the reaction,

which is a key step in certain crosslinking processes.[9]

Hydrosilylation of Alkynes
In the anti-Markovnikov hydrosilylation of terminal alkynes, direct comparison reveals a

significant performance difference. In a study involving the hydrosilylation of phenylacetylene

with PhSiH₃, Mo(CO)₆ proved to be a more effective precursor.[11]
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Deoxygenation and Desulfurization Reactions
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Mo(CO)₆: High-valent molybdenum complexes, which can be derived from Mo(CO)₆, are

active in the catalytic deoxygenation of nitroarenes using pinacol as a reductant.[12]

W(CO)₆: Tungsten hexacarbonyl has been utilized for the desulfurization of organosulfur

compounds.[2][3]

Carbonylation and Related Reactions
Both precursors can serve as a source of CO, but they have been applied in different contexts.

Mo(CO)₆: It serves as both a catalyst and a condensed source of CO in the

alkoxycarbonylation of aryl halides, providing a convenient alternative to using gaseous

carbon monoxide.[13]

W(CO)₆: Theoretical studies on the water-gas shift reaction (WGSR) suggest that W(CO)₆ is

a more promising candidate for an improved catalyst compared to its molybdenum and

chromium analogues.[14]
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Caption: Application comparison of W(CO)₆ and Mo(CO)₆ precursors.

Experimental Protocols
Representative Protocol: Mo(CO)₆-Catalyzed
Hydrosilylation of an Alkyne
This protocol is adapted from a reported procedure for the (E)-selective anti-Markovnikov

hydrosilylation of terminal alkynes.[11]
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Materials:

Molybdenum hexacarbonyl, Mo(CO)₆ (Precursor)

1,4-Bis(diphenylphosphino)butane, dppb (Ligand)

Potassium tert-butoxide, t-BuOK (Additive)

Terminal alkyne (e.g., phenylacetylene) (Substrate 1)

Silane (e.g., phenylsilane) (Substrate 2)

Anhydrous tetrahydrofuran (THF) (Solvent)

Inert gas (Nitrogen or Argon)

Procedure:

To a flame-dried Schlenk tube under an inert atmosphere, add Mo(CO)₆ (1.3 mg, 0.005

mmol, 1 mol%), dppb (2.6 mg, 0.006 mmol, 1.2 mol%), and t-BuOK (2.8 mg, 0.025 mmol, 5

mol%).

Add 2 mL of anhydrous THF to the tube. Stir the mixture at room temperature for 10 minutes

to allow for pre-catalyst formation.

Add the terminal alkyne (0.5 mmol, 1.0 equiv) to the mixture.

Add the silane (0.75 mmol, 1.5 equiv) dropwise to the reaction mixture.

Stir the reaction at room temperature for 4 hours, monitoring progress by TLC or GC-MS.

Upon completion, quench the reaction by opening the flask to air.

Concentrate the mixture under reduced pressure.

Purify the residue by column chromatography on silica gel to isolate the (E)-vinylsilane

product.
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Caption: Experimental workflow for Mo(CO)₆-catalyzed hydrosilylation.
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Conclusion
Both W(CO)₆ and Mo(CO)₆ are invaluable precursors for generating catalytically active

species, yet they are not always interchangeable.

Mo(CO)₆ is often more reactive and finds broader use in diverse organic transformations

such as alkoxycarbonylations, Pauson-Khand reactions, and, as demonstrated, highly

efficient alkyne hydrosilylations.[1][7][11][13] Its lower decomposition temperature may

contribute to easier activation under thermal conditions.[6]

W(CO)₆ tends to form more kinetically stable or robust intermediates.[3] It is a preferred

precursor in applications like alkene metathesis and, particularly, in photoactivated

processes such as alkyne polymerization where controlled initiation is crucial.[5][9][10]

Ultimately, the selection between W(CO)₆ and Mo(CO)₆ should be guided by the specific

demands of the catalytic reaction, including the required activation method (thermal vs.

photochemical), the desired reactivity profile, and the stability of the catalytic intermediates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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